

Hirshfeld surface analysis of substituted 7-methoxyindolizines.

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Compound of Interest

Compound Name: 7-Methoxyindolizine-1-carboxylic acid
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Decoding Crystal Packing and Intermolecular Interactions: A Hirshfeld Surface Analysis of Substituted 7-Methoxyindolizines

Executive Summary

Substituted 7-methoxyindolizines represent a highly versatile class of heterocyclic pharmacophores. Recently, they have garnered significant attention as bioisosteres for indomethacin, demonstrating potent cyclooxygenase-2 (COX-2) inhibition and promising anti-tubercular activity against multidrug-resistant strains[1],[2]. For drug development professionals, understanding the solid-state architecture of these active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement, driven by non-covalent intermolecular forces, dictates critical physicochemical properties such as solubility, stability, and receptor-binding affinity.

This technical guide provides an in-depth methodology for utilizing Hirshfeld surface analysis and energy frameworks to decode the supramolecular assembly of 7-methoxyindolizines, using diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (Compound 5c) as a primary model[2].

The Causality of Crystallographic Profiling

Before computational surfaces can be generated, high-resolution empirical data must be acquired. Single-crystal X-ray diffraction (SC-XRD) is not merely a structural confirmation tool; it is the foundational matrix upon which all subsequent electron density mapping relies[3].

Self-Validating Protocol: SC-XRD Data Acquisition and Refinement

- **Crystal Selection & Mounting:** Select a single crystal with uniform birefringence under polarized light. Causality: Twinning or macroscopic defects will distort the diffraction lattice, leading to false electron density peaks and inaccurate interaction mapping.
- **Data Collection:** Utilize Mo K radiation (Å) on a diffractometer equipped with a CCD or CMOS detector[3].
- **Structure Solution & Refinement:** Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on (e.g., SHELXL).
- **Validation Check:** This step is intrinsically self-validating. The refinement is only deemed successful when the shift/error ratio converges to zero, and the Goodness-of-Fit (GoF) approaches 1.0. Any residual electron density must be chemically logical (e.g., localized near heavy atoms like Bromine).

Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[4],[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 21/n
a (Å)	12.0497(6)
b (Å)	17.8324(10)
c (Å)	19.6052(11)
α, γ	90.000°
β	100.372(1)°
Volume (Å ³)	4143.8(4)

Hirshfeld Surface Analysis: Mapping the Intermolecular Space

Traditional crystallographic analysis often struggles to quantify the holistic network of weak intermolecular forces. Hirshfeld surface analysis solves this by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal[3].

Self-Validating Protocol: Surface Generation

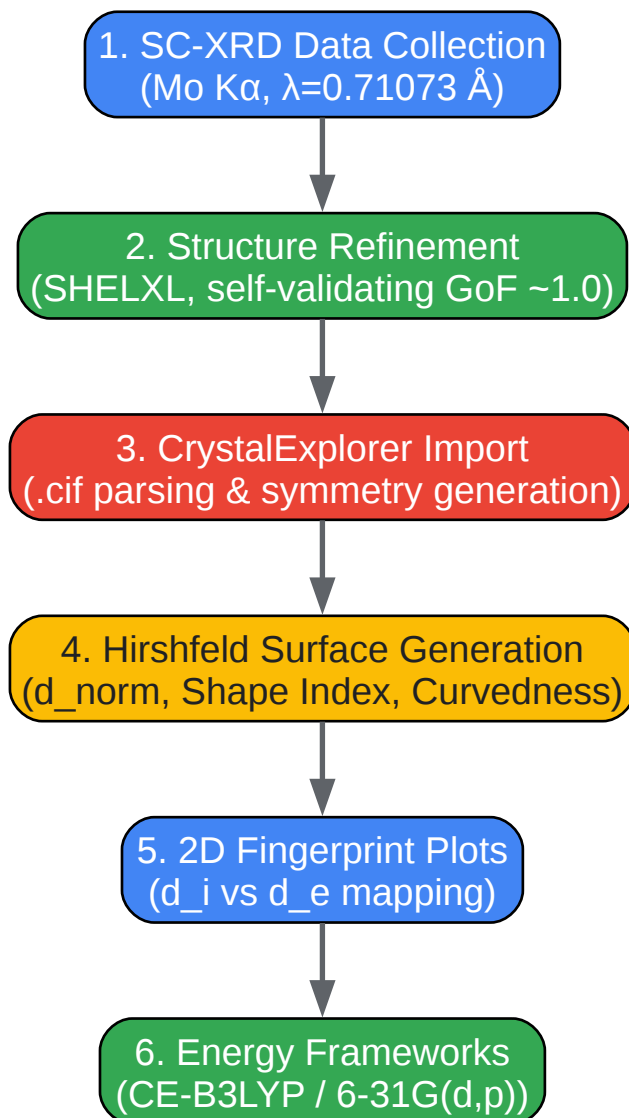
- **CIF Import & Symmetry Generation:** Import the validated .cif file into CrystalExplorer. The software automatically generates the symmetry-equivalent molecules within the unit cell. Validation: If the .cif lacks proper symmetry operators, the software will flag a discontinuous lattice, preventing further analysis.
- **Surface Computation:** Map the normalized contact distance () using the equation:

Causality: This normalization accounts for the different van der Waals (vdW) radii of interacting atoms. Red spots on the surface definitively indicate contacts shorter than vdW

radii (e.g., strong hydrogen bonds), white indicates contacts equal to vdW radii, and blue indicates longer contacts[2].

- Shape Index & Curvedness: Generate these surfaces to identify

stacking. Causality: Complementary red and blue triangles on the shape index, paired with flat regions on the curvedness plot, provide unambiguous proof of aromatic stacking.



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Computational workflow for Hirshfeld surface and energy framework analysis.

Quantitative Interaction Mapping via 2D Fingerprint Plots

The 2D fingerprint plots translate the 3D surface into a 2D histogram of

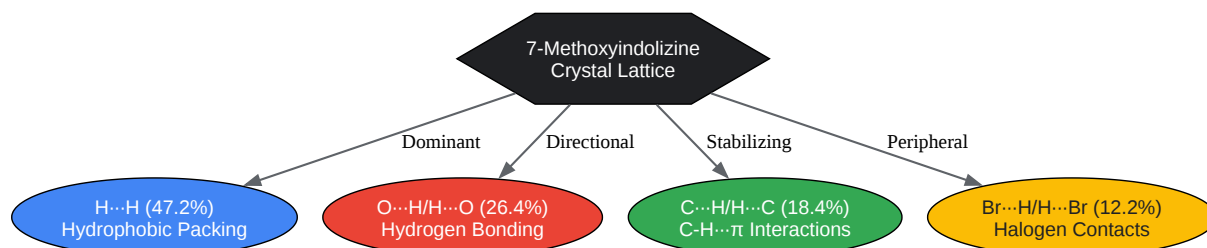
(distance to the nearest nucleus inside the surface) versus

(distance to the nearest nucleus outside the surface), allowing for the precise quantification of interaction types[2]. For 7-methoxyindolizines, molecular modeling indicates that hydrophobic interactions are the major contributors to COX-2 inhibition[2]. This biological behavior is perfectly mirrored in their solid-state packing.

Table 2: Percentage Contributions of Intermolecular Interactions (Compound 5c)[3],[2]

Interaction Type	Contribution (%)	Mechanistic Implication in Crystal Packing
H...H	47.2	Dominant van der Waals interactions driving hydrophobic packing.
O...H / H...O	26.4	Strong, directional C-H...O intermolecular hydrogen bonding.
C...H / H...C	18.4	C-H... π interactions stabilizing the molecular assembly.
Br...H / H...Br	12.2	Halogen-driven weak contacts guiding lattice orientation.
C...O / O...C	2.5	Weak dipole-dipole interactions.
C...C	2.1	Minimal direct stacking.
N...H / H...N	1.7	Weak nitrogen-mediated contacts.

(Note: Minor statistical overlaps in 2D fingerprint generation can result in cumulative totals slightly exceeding 100% depending on the binning algorithm used in specific literature reports).



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Dominant intermolecular interactions driving 7-methoxyindolizine crystal packing.

Energy Frameworks: Thermodynamic Validation of Crystal Packing

While Hirshfeld surfaces quantify geometry, Energy Frameworks quantify thermodynamics. By applying Density Functional Theory (DFT), we can calculate the exact interaction energies between molecular pairs to validate the stability of the lattice[3],[4].

Self-Validating Protocol: DFT Energy Calculation

- Cluster Generation: Generate a cluster of molecules within a 3.8 Å radius of the central asymmetric unit.
- Wavefunction Calculation: Apply the CE-B3LYP/6-31G(d,p) basis set to calculate the electron density[4]. Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic crystals, accurately capturing electron correlation effects.
- Energy Partitioning: Calculate electrostatic (), polarization (), dispersion (

), and exchange-repulsion (

) energies.

- Validation Check: The energy calculation is self-validating through the summation model. The total energy () must mathematically equate to the scaled sum of its components. A severe deviation indicates an incomplete coordination sphere, prompting an expansion of the cluster radius.

In the case of 7-methoxyindolizines, the energy frameworks reveal that dispersion forces (driven by the 47.2% H...H contacts) dominate the total interaction energy, corroborating the hydrophobic nature of their COX-2 receptor binding profile[4],[2].

Conclusion

The integration of SC-XRD, Hirshfeld surface analysis, and DFT energy frameworks provides a comprehensive, self-validating methodology for understanding the solid-state behavior of substituted 7-methoxyindolizines. By translating geometric contacts into thermodynamic energies, researchers can rationally design next-generation indolizine derivatives with optimized solubility, stability, and target affinity.

References

- Title: Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)
- Title: Crystal Structure, Hydrogen bonding interactions, Hirshfeld surfaces, Energy frameworks, and DFT calculation of Diethyl 3-(4-substitutedbenzoyl)
- Source: Molecules (Basel, Switzerland)
- Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Source: MDPI URL

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